

An In-depth Technical Guide to IWP-051 (CAS Number: 1354041-91-0)

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Compound of Interest

Compound Name: IWP-051

Cat. No.: B15569292

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Introduction

IWP-051 is a novel, orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.^{[1][2][3]} By targeting sGC, **IWP-051** enhances the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.^{[3][4]} This technical guide provides a comprehensive overview of the available data on **IWP-051**, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Data Summary

Chemical and Physical Properties

Property	Value	Reference
CAS Number	1354041-91-0	[5]
Molecular Formula	C ₁₇ H ₁₁ F ₂ N ₅ O ₂	[5]
Molecular Weight	355.30 g/mol	[5]
SMILES	O=C1NC(C2=NN(CC3=CC=C C=C3F)C(C4=NOC=C4)=C2)= NC=C1F	[5]
pKa	5.75 (mildly acidic)	[3][6]

In Vitro Biological Activity

Parameter	Value	Cell Line/System	Conditions	Reference
EC ₅₀ (sGC stimulation)	290 nM	HEK293 cells	In the presence of NO-donor DETA-NONOate	[5]
EC ₅₀ (cGMP production)	17 nM	HEK293 cells	In the presence of DETA-NO	[7]
EC ₅₀ (cGMP production)	9.5 μM	HEK293 cells	In the absence of DETA-NO	[7]
Plasma Protein Binding (Rat)	>99.9%	Rat plasma	[3][6]	
Plasma Protein Binding (Human)	>99.4%	Human plasma	[3][6]	

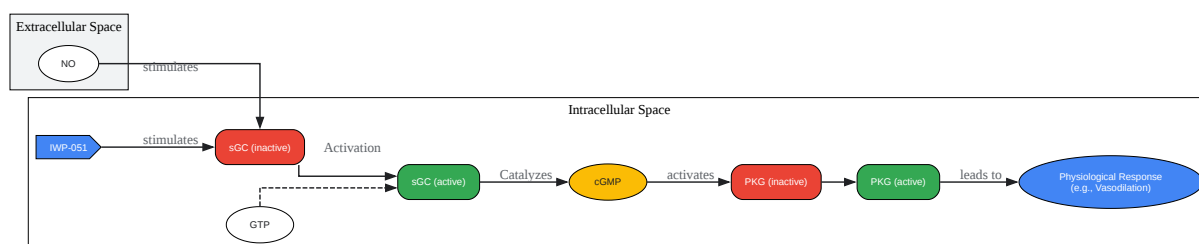
Pharmacokinetic Parameters

Species	Route	Dose	T _{max} (h)	C _{max}	t _{1/2} (h)	Bioavailability (F%)	Reference
Mouse	Oral	1 mg/kg	-	-	-	>40%	[1][8]
Rat	Oral	1 mg/kg	5	>4 µM (total)	>4	96 ± 26%	[1][3][8]
Dog	Oral	1 mg/kg	-	-	-	>40%	[1][8]

Note: C_{max} for rat oral dose is for total drug; free drug C_{max} is approximately 80 nM.[3]

Mechanism of Action: sGC Signaling Pathway

IWP-051 is a heme-dependent sGC stimulator.[1][8] It binds to the sGC heterodimer, likely at the beta1 subunit, and enhances the enzyme's sensitivity to endogenous NO.[4] This results in a synergistic increase in the conversion of guanosine triphosphate (GTP) to cGMP.[5] The elevated cGMP levels then activate downstream effectors, such as protein kinase G (PKG), leading to various physiological responses, most notably smooth muscle relaxation and vasodilation.[9]



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Caption: IWP-051 stimulates the sGC signaling pathway.

Experimental Protocols

In Vitro cGMP Stimulation Assay in HEK293 Cells

This protocol describes the measurement of intracellular cGMP levels in response to **IWP-051** stimulation.

Materials:

- HEK293 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Multi-well cell culture plates (e.g., 96-well)
- Phosphate-buffered saline (PBS)
- Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cGMP degradation[9]
- NO-donor (e.g., DETA-NONOate)
- **IWP-051** stock solution (in DMSO)
- Cell lysis buffer (e.g., 0.1 M HCl)[9]
- Commercial cGMP immunoassay kit (e.g., ELISA)

Procedure:

- **Cell Seeding:** Seed HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere and grow to confluence overnight.[9]
- **Pre-treatment:** Aspirate the culture medium and wash the cells with serum-free medium. Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 10-30 minutes at 37°C.[9]

- **Compound Treatment:** Add varying concentrations of **IWP-051**, with or without a fixed concentration of an NO-donor, to the wells. Include a vehicle control (DMSO). Incubate for a defined period (e.g., 20 minutes) at 37°C.[5]
- **Cell Lysis:** Terminate the reaction by aspirating the medium and adding ice-cold cell lysis buffer. Incubate for 10-20 minutes to ensure complete lysis.[9][10]
- **cGMP Measurement:** Collect the cell lysates and centrifuge to remove cellular debris. Measure the cGMP concentration in the supernatants using a commercial cGMP immunoassay kit, following the manufacturer's instructions.
- **Data Analysis:** Normalize the cGMP concentration to the protein concentration of the cell lysate. Plot the cGMP concentration against the **IWP-051** concentration to determine the EC₅₀ value.

In Vivo Blood Pressure Measurement in Rats

This protocol outlines the procedure for assessing the hemodynamic effects of orally administered **IWP-051** in rats.

Animal Model:

- Normotensive Sprague-Dawley rats or a hypertensive rat model (e.g., spontaneously hypertensive rats, SHR).[3]

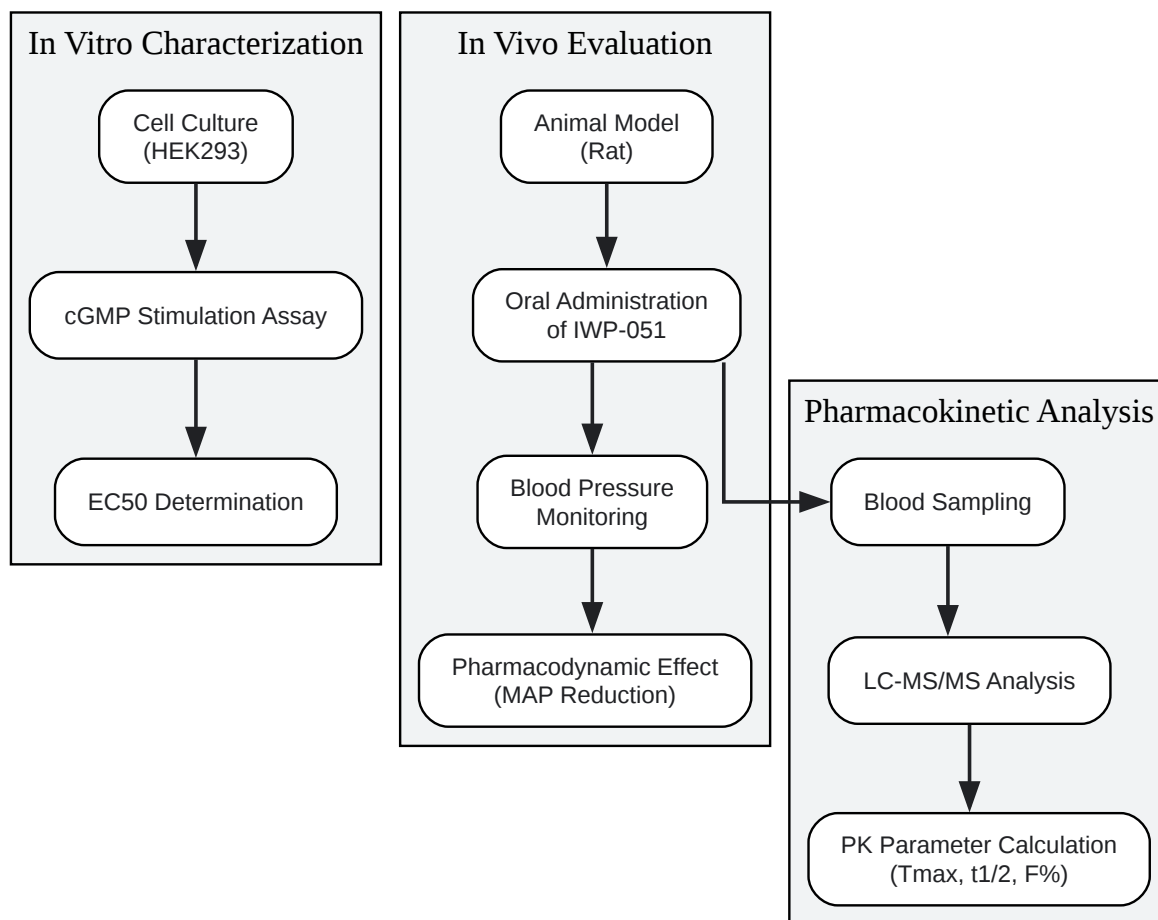
Materials:

- **IWP-051** formulation for oral administration (e.g., solution in PEG400)[3]
- Vehicle control
- Telemetry system for continuous blood pressure monitoring or tail-cuff method
- Oral gavage needles

Procedure:

- **Animal Acclimatization:** Acclimate the rats to the housing conditions and handling procedures for at least one week. If using telemetry, surgically implant the transmitters and allow for a recovery period.
- **Baseline Measurement:** Record baseline mean arterial pressure (MAP) and heart rate for a sufficient period before dosing.
- **Dosing:** Administer **IWP-051** orally by gavage at various dose levels (e.g., 1, 3, 10, 30 mg/kg).^[3] Administer the vehicle to the control group.
- **Post-dose Monitoring:** Continuously monitor and record MAP and heart rate for an extended period (e.g., up to 24 hours) to capture the onset, magnitude, and duration of the hemodynamic effects.
- **Data Analysis:** Calculate the change in MAP from baseline for each animal at different time points. Plot the mean change in MAP against time for each dose group. A dose-response curve can be generated by plotting the maximum change in MAP against the dose.

Experimental Workflow Visualization



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Caption: Preclinical evaluation workflow for **IWP-051**.

Selectivity and Off-Target Effects

IWP-051 has been shown to have minimal off-target liabilities, including against cytochrome P450 (CYP) enzymes and phosphodiesterases (PDEs).[3] This favorable selectivity profile is crucial for a therapeutic candidate, as it reduces the potential for unwanted side effects.

Conclusion

IWP-051 is a potent and orally bioavailable sGC stimulator with promising pharmacokinetic and pharmacodynamic properties.[1][3] Its ability to dose-dependently reduce mean arterial pressure in preclinical models suggests its potential as a therapeutic agent for cardiovascular

diseases characterized by impaired NO-sGC-cGMP signaling.[1][3] The data presented in this guide provide a solid foundation for further research and development of **IWP-051**.

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